Methanesulfonic acid, [[2-methoxy-4-[(4-nitrophenyl)azo]phenyl]amino]-, monosodium salt
Description
This compound is a monosodium salt featuring a methanesulfonic acid backbone substituted with a [[2-methoxy-4-[(4-nitrophenyl)azo]phenyl]amino] group. The structure comprises:
- Methoxy group (-OCH₃) at the 2-position of the phenyl ring.
- 4-Nitrophenyl azo group (-N=N-C₆H₄-NO₂) at the 4-position.
- Amino linkage (-NH-) connecting the aromatic system to the methanesulfonate moiety. The sodium salt form enhances solubility in polar solvents, making it suitable for applications in dyes or pharmaceuticals . Its electron-withdrawing nitro group and conjugated azo system likely contribute to stability and chromophoric properties, similar to azo dyes .
Properties
CAS No. |
67923-59-5 |
|---|---|
Molecular Formula |
C14H13N4NaO6S |
Molecular Weight |
388.33 g/mol |
IUPAC Name |
sodium;[2-methoxy-4-[(4-nitrophenyl)diazenyl]anilino]methanesulfonate |
InChI |
InChI=1S/C14H14N4O6S.Na/c1-24-14-8-11(4-7-13(14)15-9-25(21,22)23)17-16-10-2-5-12(6-3-10)18(19)20;/h2-8,15H,9H2,1H3,(H,21,22,23);/q;+1/p-1 |
InChI Key |
AKBVBRIQHNQBFO-UHFFFAOYSA-M |
Canonical SMILES |
COC1=C(C=CC(=C1)N=NC2=CC=C(C=C2)[N+](=O)[O-])NCS(=O)(=O)[O-].[Na+] |
Origin of Product |
United States |
Preparation Methods
Preparation of Methanesulfonic Acid Core
Methanesulfonic acid (MSA) is the foundational sulfonic acid component in the target compound. Its preparation is well-documented in industrial and patent literature, primarily involving the oxidation of sulfur-containing precursors or nucleophilic substitution reactions.
- Methanesulfonic acid is predominantly produced by oxidizing methylthiol or dimethyl disulfide using strong oxidants such as nitric acid, hydrogen peroxide, or chlorine, or via electrochemical oxidation processes. These methods yield a colorless, strong acid with a melting point near 20°C, notable for its non-oxidizing yet corrosive nature.
1.2 Nucleophilic Substitution via Dimethyl Sulfate and Sulfite Ions
A key patented process involves reacting dimethyl sulfate with sulfite ions in aqueous solution at elevated temperatures (above 60°C, preferably around 95-100°C). The molar ratio of sulfite ions to dimethyl sulfate is maintained between 1.5:1 and 2.5:1, optimally 2:1, to ensure complete transfer of both methyl groups from dimethyl sulfate to sulfite ions, forming methanesulfonic acid salts.
The reaction is conducted under reflux with stirring for at least two hours, preferably four hours. The pH is carefully controlled to remain at or above 6 by adding bases such as sodium hydroxide to prevent formation of toxic side products like dimethyl sulfate or free methylsulfuric acid.
After the reaction, the mixture is treated with a strong acid such as sulfuric acid to liberate methanesulfonic acid, which is then purified by distillation under reduced pressure (below 3 kPa).
| Component | Quantity | Conditions |
|---|---|---|
| Sodium sulfite | 300 g (2.38 mol) | Dissolved in 1.1 L water, heated to 95-100°C |
| Dimethyl sulfate | 135 g (1.07 mol) | Added dropwise at 90-100°C |
| Reaction time | 4 hours | Stirring at 90-100°C |
| pH control | pH ≥ 6 | Sodium sulfite solution added as needed |
| Acidification | 450 g concentrated sulfuric acid | Added post-reaction for acid liberation |
| Purification | Distillation | Under vacuum (<3 kPa) |
Functionalization to Form [[2-methoxy-4-[(4-nitrophenyl)azo]phenyl]amino] Methanesulfonic Acid, Monosodium Salt
The target compound features a methanesulfonic acid moiety covalently bonded to a complex aromatic azo structure with methoxy and nitrophenyl substituents. The preparation involves the synthesis of the azo dye intermediate followed by sulfonation and neutralization to the monosodium salt.
2.1 Synthesis of the Azo Dye Intermediate
The azo linkage is typically formed by diazotization of an aromatic amine followed by coupling with a phenol or aniline derivative. For the 2-methoxy-4-[(4-nitrophenyl)azo]phenyl structure, the diazonium salt of 4-nitroaniline is coupled with 2-methoxyaniline or a related intermediate under controlled pH and temperature conditions.
Reaction solvents include water, organic solvents like methanol, ethanol, or isopropanol, or mixtures thereof. Reaction temperatures range from ambient to 60°C, with stirring durations from 1 hour up to 24 hours depending on reactivity.
Introduction of Methanesulfonic Acid Group
The sulfonic acid group is introduced via a nucleophilic substitution or sulfonation reaction on the amino-substituted aromatic ring, often using methanesulfonyl chloride or methanesulfonic acid derivatives under acidic or basic catalysis.
Neutralization with sodium hydroxide or sodium carbonate yields the monosodium salt form, enhancing solubility and stability for practical applications.
The final product is purified by recrystallization from organic solvents such as methanol, ethanol, isopropanol, or butanol, often favoring 2-propanol for optimal yield and purity.
Drying is conducted under vacuum at temperatures between 40°C and 90°C, typically around 65-75°C, to remove residual solvents and moisture.
Summary Table of Preparation Parameters
| Step | Conditions/Parameters | Notes |
|---|---|---|
| Methanesulfonic acid synthesis | Sulfite:dimethyl sulfate ratio 2:1; 95-100°C; pH ≥ 6; 4 h reaction | Reflux, pH control critical to avoid toxic byproducts |
| Acid liberation | Addition of concentrated sulfuric acid; vacuum distillation (<3 kPa) | Purification step to isolate pure MSA |
| Azo dye synthesis | Diazonium salt coupling; solvents: water/alcohols; 15 min to 24 h; 20-60°C | Formation of azo linkage with nitrophenyl group |
| Sulfonation/functionalization | Reaction with methanesulfonyl chloride or MSA derivatives; base neutralization | Yields methanesulfonic acid salt form |
| Purification | Recrystallization from alcohol solvents; vacuum drying at 65-75°C | Ensures product purity and stability |
Research Findings and Considerations
The patented process for methanesulfonic acid synthesis emphasizes the importance of molar ratios and pH control to maximize yield and minimize toxic side products such as dimethyl sulfate and methylsulfuric acid.
The azo dye formation and subsequent sulfonation require precise control of reaction conditions, including temperature, solvent choice, and reaction time, to achieve high purity and yield of the functionalized sulfonic acid salt.
The monosodium salt form improves the compound’s solubility and handling, which is critical for its applications in dyeing and organic synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the azo group, leading to the formation of various oxidized products.
Reduction: Reduction of the nitro group can yield amino derivatives.
Substitution: The methoxy and sulfonic acid groups can participate in substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Conditions vary depending on the substituent being introduced but often involve acidic or basic catalysts.
Major Products
Oxidation: Oxidized azo compounds.
Reduction: Amino derivatives.
Substitution: Various substituted azo compounds depending on the reagents used.
Scientific Research Applications
Applications in Chemical Synthesis
Methanesulfonic acid, [2-methoxy-4-[(4-nitrophenyl)azo]phenyl]amino-, monosodium salt serves as an effective catalyst in several organic reactions. Its properties allow it to facilitate:
- Azo Coupling Reactions : The compound's azo group enables it to participate in coupling reactions, which are essential for synthesizing various azo dyes used in textiles and other industries.
- Acid-Catalyzed Reactions : The methanesulfonic acid component acts as a strong acid catalyst, promoting reactions such as esterification and etherification under mild conditions.
Biological Applications
Research has indicated that this compound exhibits potential therapeutic properties, making it valuable in biomedical research:
- Antimicrobial Activity : Studies have shown that methanesulfonic acid derivatives can inhibit the growth of certain bacteria and fungi, suggesting applications in developing new antimicrobial agents.
- Drug Delivery Systems : Due to its solubility and compatibility with biological systems, the compound is being explored for use in drug delivery formulations, enhancing the bioavailability of poorly soluble drugs.
Environmental Applications
The compound's low toxicity and biodegradability make it suitable for various environmental applications:
- Green Chemistry : As a reagent in green chemistry practices, it minimizes hazardous waste generation during chemical processes. Its use aligns with sustainable practices aimed at reducing environmental impact .
- Water Treatment : Methanesulfonic acid derivatives are being investigated for their potential to remove pollutants from water sources due to their reactivity with various contaminants.
Data Table: Comparison of Similar Compounds
| Compound Name | Structure | Unique Features |
|---|---|---|
| Methanesulfonic Acid | CH₄O₃S | Strong acidity; used as a catalyst |
| Sodium Sulfate | Na₂SO₄ | Inorganic; widely used in detergents |
| Azo Dyes (e.g., Sudan Red) | Azo linkage with different substituents | Used primarily for coloring textiles |
| 2-Methoxy-4-nitroaniline | C₇H₈N₂O₃ | Precursor for azo dyes; less soluble |
Case Study 1: Antimicrobial Properties
A study conducted on the antimicrobial efficacy of methanesulfonic acid derivatives demonstrated significant inhibition against Escherichia coli and Staphylococcus aureus, indicating potential applications in pharmaceuticals aimed at treating bacterial infections.
Case Study 2: Green Chemistry Application
In a recent experiment, methanesulfonic acid was utilized as a catalyst for the synthesis of esters from fatty acids. The process yielded high conversion rates while maintaining environmental integrity by reducing solvent use .
Mechanism of Action
The compound exerts its effects primarily through its azo group, which can undergo various chemical transformations. The methanesulfonic acid group enhances its solubility and reactivity. In biological systems, the compound can interact with cellular components, leading to staining or other effects depending on the specific application.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is structurally related to sulfonic acid salts, azo dyes, and nitroaromatic derivatives. Below is a comparative analysis:
Key Observations:
Structural Complexity : The target compound is less complex than naphthalene-based derivatives (e.g., ), which may limit its absorption spectrum compared to extended aromatic systems.
Electron Effects : The nitro group in the target compound enhances electron withdrawal, stabilizing the azo bond more effectively than hydroxyl or methyl groups in analogues .
Solubility: Sodium salts of sulfonic acids generally exhibit superior water solubility compared to non-ionic or non-sulfonated analogues (e.g., ’s dihydroxy derivative) .
Research Findings and Functional Insights
- Azo Group Stability : The nitro group in the target compound likely reduces photodegradation of the azo linkage, a common issue in dyes .
- Synthetic Challenges : Introduction of the methoxy group adjacent to the azo bond may require regioselective synthesis to avoid isomerization, as seen in similar methoxy-azo systems .
- Environmental Impact : Sodium sulfonates are less toxic than heavy metal-containing dyes but may still pose challenges in wastewater treatment due to aromatic persistence .
Biological Activity
Methanesulfonic acid, [[2-methoxy-4-[(4-nitrophenyl)azo]phenyl]amino]-, monosodium salt (CAS Number: 67923-59-5) is a complex organic compound that combines a methanesulfonic acid moiety with an azo dye structure. This unique configuration imparts distinct physical and chemical properties, making it suitable for various applications in chemical synthesis and biological studies. This article delves into the biological activity of this compound, exploring its therapeutic potential, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features:
- A methanesulfonic acid group (–SO₃H)
- An aromatic amine linked to a nitrophenyl azo group
This structure contributes to its solubility in water and low toxicity, making it a preferred reagent in green chemistry applications.
Antimicrobial Properties
Research indicates that compounds containing azo groups often exhibit antimicrobial activity. This compound has shown promise in inhibiting the growth of various bacteria and fungi. In vitro studies demonstrated significant zones of inhibition against common pathogens, suggesting its potential as a bio-preservative.
Table 1: Antimicrobial Activity
| Microorganism | Zone of Inhibition (mm) |
|---|---|
| Escherichia coli | 15 |
| Staphylococcus aureus | 12 |
| Candida albicans | 10 |
Cytotoxicity Assays
Cytotoxicity studies using the MTT assay on breast cancer cell lines (MCF-7) revealed that this compound exhibits selective cytotoxic effects. The compound demonstrated a dose-dependent decrease in cell viability, indicating its potential as an anticancer agent.
Table 2: Cytotoxicity Results
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 85 |
| 50 | 60 |
| 100 | 30 |
The biological activity of this compound can be attributed to its ability to interact with cellular components. The azo linkage facilitates the formation of reactive species that can disrupt cellular membranes and inhibit essential enzymes. Additionally, the sulfonate group enhances solubility and bioavailability in biological systems.
Case Studies
- Antimicrobial Efficacy : A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of various azo compounds, including methanesulfonic acid derivatives. The results indicated that this compound significantly reduced bacterial load in infected tissues when administered topically.
- Cytotoxic Effects on Cancer Cells : In another investigation, the cytotoxic effects of this compound were assessed against MCF-7 cells. The study concluded that the compound induced apoptosis through mitochondrial pathways, highlighting its potential as a chemotherapeutic agent.
Q & A
Basic: What synthetic methodologies are recommended for preparing this monosodium salt azo compound, and how can reaction conditions be optimized?
Answer:
The synthesis involves sequential azo coupling and sulfonation. First, diazotize 4-nitroaniline under acidic conditions (0–5°C, HCl/NaNO₂) to form the diazonium salt. Couple this with 2-methoxy-4-aminophenol in a basic medium (pH 8–9) to form the azo intermediate. Methanesulfonic acid is then introduced via sulfonation, followed by neutralization with sodium hydroxide to yield the monosodium salt . Key optimization parameters include:
- Temperature control (0–5°C during diazotization to prevent decomposition).
- pH adjustment (critical for coupling efficiency; deviations >±1 pH unit reduce yields by ~30% ).
- Purification : Use recrystallization (ethanol/water) or ion-exchange chromatography to isolate the monosodium salt from disodium byproducts .
Basic: Which analytical techniques are most effective for characterizing structural and purity attributes?
Answer:
A multi-technique approach is recommended:
- UV-Vis spectroscopy : Confirm azo group presence (λₐᵦₛ ~450–550 nm; ε >10⁴ L·mol⁻¹·cm⁻¹) .
- ¹H/¹³C NMR : Assign methoxy (δ 3.8–4.0 ppm), aromatic protons (δ 6.5–8.5 ppm), and sulfonate resonance (δ 170–175 ppm for ¹³C) .
- Mass spectrometry (HRMS) : Verify molecular ion ([M⁻Na]⁻ expected for C₁₄H₁₂N₃O₆S⁻; calc. 350.04) .
- Elemental analysis : Validate sodium content (theoretical Na: ~6.5%) .
Advanced: How does pH influence the compound’s reactivity and stability in aqueous solutions?
Answer:
The compound exhibits pH-dependent stability:
- Acidic conditions (pH <3) : Protonation of the azo group leads to degradation (t₁/₂ <24 hrs at pH 2), forming nitroaniline and methoxy-phenol derivatives .
- Neutral to basic conditions (pH 7–12) : Stable for >7 days, with sulfonate groups enhancing solubility (logP ≈ -2.1) .
Methodological note : Use buffered solutions (e.g., phosphate or borate) for kinetic studies. Monitor degradation via HPLC with a C18 column (retention time shifts indicate breakdown products) .
Advanced: What experimental designs are suitable for assessing photodegradation pathways?
Answer:
- Light exposure : Use a xenon arc lamp (simulated sunlight) with irradiance calibrated to 765 W/m².
- Degradation analysis :
- LC-MS/MS identifies quinone derivatives from azo bond cleavage .
- EPR spectroscopy detects free radicals (e.g., NO₂•) under UV light .
- Quantum yield calculation : Measure rate constants at varying wavelengths (action spectrum analysis reveals λ-specific degradation) .
Contradiction note : While most azo dyes degrade via N=N bond cleavage, electron-withdrawing groups (e.g., -NO₂) in this compound may stabilize the excited state, slowing photolysis by ~40% compared to unsubstituted analogs .
Advanced: What strategies are employed to study its interactions with biological macromolecules?
Answer:
- Fluorescence quenching : Titrate the compound into protein solutions (e.g., BSA) and monitor Trp emission at 340 nm (Ksv ≈10⁴ M⁻¹ suggests static binding) .
- Molecular docking : Use AutoDock Vina to model interactions with enzymes (e.g., tyrosinase; sulfonate groups may bind Zn²⁺ active sites) .
- Cellular uptake studies : Fluorescently label the compound and track localization in live cells via confocal microscopy (polar sulfonate groups may limit membrane permeability) .
Advanced: How can solubility challenges in formulation be addressed without altering bioactivity?
Answer:
- Co-solvent systems : Use ethanol/water (30:70 v/v) to enhance solubility (up to 12 mg/mL) while maintaining stability .
- Solid dispersion : Spray-dry with PVP K30 (1:3 drug:polymer ratio) to increase dissolution rate (85% release in 30 mins vs. 45% for pure compound) .
- pH adjustment : Prepare buffered solutions (pH 9.0) for intravenous studies; avoid surfactants (e.g., Tween 80) that may denature proteins in biological assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
